a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid
Overview
Description
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid is a compound that features both 9-fluorenylmethyloxycarbonyl (Fmoc) and allyloxycarbonyl (Alloc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid typically involves the protection of the amino group with the Fmoc group and the carboxyl group with the Alloc group. The process begins with the reaction of the amino acid with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. This is followed by the protection of the carboxyl group using allyloxycarbonyl chloride .
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The use of automated peptide synthesizers allows for the efficient and high-yield production of Fmoc- and Alloc-protected amino acids. The reaction conditions are carefully controlled to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group is typically achieved using a base such as piperidine, while the Alloc group can be removed using palladium catalysts in the presence of a nucleophile.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used.
Alloc Removal: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) in the presence of a nucleophile like morpholine.
Major Products Formed
The major products formed from these reactions are the deprotected amino acids, which can then be used in further peptide synthesis .
Scientific Research Applications
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc and Alloc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The removal of these protecting groups under specific conditions allows for the sequential addition of amino acids to form the desired peptide .
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds also feature the Fmoc group but may have different protecting groups for the carboxyl group.
Alloc-protected amino acids: These compounds feature the Alloc group but may have different protecting groups for the amino group.
Uniqueness
a-[[Fmoc]amino]-1-[alloc]-(aS)-4-piperidinepropanoic Acid is unique due to the presence of both Fmoc and Alloc protecting groups, which provide dual protection and allow for greater flexibility in peptide synthesis. This dual protection is particularly useful in complex peptide synthesis where multiple protecting groups are required .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-prop-2-enoxycarbonylpiperidin-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O6/c1-2-15-34-27(33)29-13-11-18(12-14-29)16-24(25(30)31)28-26(32)35-17-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h2-10,18,23-24H,1,11-17H2,(H,28,32)(H,30,31)/t24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURLLCHNGWWRCW-DEOSSOPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCC(CC1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801110456 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
313052-03-8 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313052-03-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-[(2-propen-1-yloxy)carbonyl]-4-piperidinepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801110456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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